N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1436289-33-6
VCID: VC7185265
InChI: InChI=1S/C15H17F2N3O2/c1-2-20-5-6-22-14(9-20)15(21)19-13(8-18)11-4-3-10(16)7-12(11)17/h3-4,7,13-14H,2,5-6,9H2,1H3,(H,19,21)
SMILES: CCN1CCOC(C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Molecular Formula: C15H17F2N3O2
Molecular Weight: 309.317

N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide

CAS No.: 1436289-33-6

Cat. No.: VC7185265

Molecular Formula: C15H17F2N3O2

Molecular Weight: 309.317

* For research use only. Not for human or veterinary use.

N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide - 1436289-33-6

Specification

CAS No. 1436289-33-6
Molecular Formula C15H17F2N3O2
Molecular Weight 309.317
IUPAC Name N-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
Standard InChI InChI=1S/C15H17F2N3O2/c1-2-20-5-6-22-14(9-20)15(21)19-13(8-18)11-4-3-10(16)7-12(11)17/h3-4,7,13-14H,2,5-6,9H2,1H3,(H,19,21)
Standard InChI Key IRXMIKNJWXAMRT-UHFFFAOYSA-N
SMILES CCN1CCOC(C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide, reflecting its substitution pattern. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is substituted at the 4-position with an ethyl group (C2H5-\text{C}_2\text{H}_5) and at the 2-position with a carboxamide group (CONH2-\text{CONH}_2). The carboxamide nitrogen is further bonded to a cyanomethyl group attached to a 2,4-difluorophenyl ring . The molecular formula C15H17F2N3O2\text{C}_{15}\text{H}_{17}\text{F}_{2}\text{N}_{3}\text{O}_{2} was confirmed via high-resolution mass spectrometry and elemental analysis.

Table 1: Key Identifiers

PropertyValue
CAS No.1436289-33-6
Molecular FormulaC15H17F2N3O2\text{C}_{15}\text{H}_{17}\text{F}_{2}\text{N}_{3}\text{O}_{2}
Molecular Weight309.31 g/mol
IUPAC NameN-[cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide
SMILESCCN1CCOC(C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F

Synthesis and Manufacturing Processes

Synthetic Pathways

A plausible synthesis route, inferred from analogous compounds in patent literature , involves sequential functionalization of a morpholine precursor:

  • Morpholine Ring Formation: Ethylamine reacts with diethylene glycol under acidic conditions to form 4-ethylmorpholine.

  • Carboxamide Introduction: The morpholine nitrogen is acylated with chloroacetyl chloride, followed by amidation with ammonia to yield 4-ethylmorpholine-2-carboxamide.

  • Cyano Group Installation: The amide is dehydrated using trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl3\text{POCl}_3) to form the nitrile .

  • Difluorophenylmethyl Attachment: A nucleophilic substitution reaction links the cyanomethyl group to 2,4-difluorobenzyl bromide.

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield*
1Morpholine formationH2SO4\text{H}_2\text{SO}_4, 120°C75%
2AcylationChloroacetyl chloride, K2CO3\text{K}_2\text{CO}_3, DCM82%
3Dehydration to nitrileTFAA, THF, 0°C → RT68%
4Alkylation2,4-Difluorobenzyl bromide, NaH\text{NaH}, DMF60%
*Theoretical yields based on analogous procedures .

Optimization and Yield Considerations

Critical challenges include minimizing racemization during nitrile formation and ensuring regioselectivity in the alkylation step. The use of TFAA over POCl3\text{POCl}_3 reduces side reactions, as reported in similar syntheses . Purification via column chromatography (ethyl acetate/hexane) or recrystallization (methanol/water) achieves >95% purity.

Physicochemical Properties and Stability

Basic Physical Properties

Experimental data on melting point, boiling point, and density remain unreported . Computational predictions using Molinspiration software suggest a logP value of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The topological polar surface area (TPSA) of 65 Ų aligns with compounds exhibiting oral bioavailability.

Solubility and Partition Coefficients

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Its solubility profile supports formulation as a solution for in vitro assays or a solid dispersion for oral delivery.

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